molecular formula C7H12F2O2 B6606455 3-(tert-butoxy)-1,1-difluoropropan-2-one CAS No. 2228260-88-4

3-(tert-butoxy)-1,1-difluoropropan-2-one

Cat. No.: B6606455
CAS No.: 2228260-88-4
M. Wt: 166.17 g/mol
InChI Key: VSKGSNMVNVQMHP-UHFFFAOYSA-N
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Description

3-(tert-butoxy)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-1,1-difluoropropan-2-one typically involves the reaction of tert-butyl alcohol with a difluorinated propanone precursor. One common method is the reaction of tert-butyl alcohol with 1,1-difluoro-2-propanone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control of reaction conditions, leading to higher efficiency and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)-1,1-difluoropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-butoxy)-1,1-difluoropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-1,1-difluoropropan-2-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group provides steric hindrance, while the difluoropropanone moiety can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-butoxy)-1,1-difluoropropan-2-one is unique due to the combination of the tert-butoxy group and the difluoropropanone moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1,1-difluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2,3)11-4-5(10)6(8)9/h6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKGSNMVNVQMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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